molecular formula C25H25ClFN3O2S B2659498 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride CAS No. 1216783-24-2

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride

Cat. No.: B2659498
CAS No.: 1216783-24-2
M. Wt: 486
InChI Key: YYIPYRZSENOXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C25H25ClFN3O2S and its molecular weight is 486. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation and Receptor Interaction Studies

  • Role in Adrenergic Receptor Function: Research has shown that compounds similar to N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride, such as aryloxypropanolamine derivatives, play a significant role in interacting with α- and β-adrenergic receptors. These interactions affect vascular tone and are important in cardiovascular research (Leblais et al., 2004).

Chemical and Material Science Applications

  • Corrosion Inhibition in Steel: Benzothiazole derivatives, closely related to the compound , have been studied for their effectiveness in inhibiting corrosion of steel in acidic environments. This application is vital in industrial settings to protect metal structures and equipment (Hu et al., 2016).

Molecular Structure and Interaction Studies

  • Intermolecular Interaction Analysis: Investigations into compounds structurally similar to this compound, like benzamide derivatives, have been conducted to understand their molecular structure, intermolecular interactions, and crystal packing. These studies are crucial for the development of new pharmaceuticals and materials (Karabulut et al., 2014).

Anticonvulsant and Sedative-Hypnotic Activity

  • Potential in Anticonvulsant Therapy: Some benzamide derivatives have shown potential as anticonvulsant agents. They interact with benzodiazepine receptors and can induce sedative-hypnotic activities without impairing learning and memory, indicating potential therapeutic applications for epilepsy and related disorders (Faizi et al., 2017).

Anticancer Research

  • Synthesis and Antitumor Activity: Various derivatives of benzothiazole, a key component of the studied compound, have been synthesized and evaluated for their cytostatic activities against different human cancer cell lines. This research contributes to the ongoing search for more effective cancer treatments (Racané et al., 2006).

PET Imaging in Neurology

  • Use in PET Imaging for Brain Research: Some benzamide derivatives have been used in developing novel positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 in the rodent brain. This application is crucial for neuroscientific research and the study of neurological disorders (Fujinaga et al., 2012).

Library Generation for Drug Discovery

  • Synthesis of Structurally Diverse Compounds: Compounds similar to the one have been used as starting materials to generate structurally diverse libraries of compounds. This process is a fundamental part of drug discovery and development (Roman, 2013).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O2S.ClH/c1-28(2)16-7-17-29(25-27-23-21(26)10-6-11-22(23)32-25)24(30)18-12-14-20(15-13-18)31-19-8-4-3-5-9-19;/h3-6,8-15H,7,16-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIPYRZSENOXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.